molecular formula C20H28N2O6 B12946453 2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid

2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid

Cat. No.: B12946453
M. Wt: 392.4 g/mol
InChI Key: LTGIYUMMUXQXRU-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a tert-butoxycarbonyl-protected piperidine ring, and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid typically involves multiple steps, starting from commercially available starting materials. The process generally includes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the benzyloxycarbonyl (Cbz) group. The final step involves the formation of the acetic acid moiety through a series of reactions, including esterification and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the functional groups.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyloxycarbonyl and piperidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl and tert-butoxycarbonyl groups play a crucial role in modulating the compound’s activity and stability. The acetic acid moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid is unique due to its combination of protective groups and functional moieties, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C20H28N2O6

Molecular Weight

392.4 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)acetic acid

InChI

InChI=1S/C20H28N2O6/c1-20(2,3)28-19(26)22-11-9-15(10-12-22)16(17(23)24)21-18(25)27-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,21,25)(H,23,24)

InChI Key

LTGIYUMMUXQXRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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